L-Phenylephrine-d5 is classified as an alpha-1 adrenergic receptor agonist. It is primarily derived from L-phenylephrine, which is synthesized through various chemical processes. The deuterated variant features five deuterium atoms, enhancing its mass and enabling specific applications in mass spectrometry and other analytical techniques.
The synthesis of L-Phenylephrine-d5 typically involves the modification of L-phenylephrine through deuteration processes. One common method includes the use of deuterated solvents or reagents during the synthesis of L-phenylephrine to incorporate deuterium into the molecular structure.
For instance, one effective approach utilizes palladium-catalyzed hydrogenation techniques, where the reaction conditions are optimized to favor the incorporation of deuterium at specific positions in the molecule. This can be achieved through asymmetric hydrogenation using chiral catalysts that ensure high optical purity while minimizing byproducts associated with non-deuterated forms .
The molecular formula for L-Phenylephrine-d5 is , and its molecular weight is approximately 172.236 g/mol. The accurate mass of the compound is recorded as 172.126 g/mol . The structure features a phenolic ring with a hydroxyl group and an ethylamine side chain, modified to include deuterium atoms.
The structural representation can be summarized as follows:
L-Phenylephrine-d5 participates in various chemical reactions similar to its non-deuterated counterpart. These include:
The incorporation of deuterium can alter reaction kinetics slightly, providing insights into metabolic pathways when studied using techniques like nuclear magnetic resonance spectroscopy.
L-Phenylephrine-d5 acts primarily as an alpha-1 adrenergic receptor agonist. Upon administration, it binds to these receptors located on vascular smooth muscle cells, leading to:
The mechanism involves G-protein coupled receptor signaling pathways that activate phospholipase C, resulting in increased intracellular calcium levels and subsequent smooth muscle contraction.
L-Phenylephrine-d5 exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity under extreme conditions or with strong oxidizers .
L-Phenylephrine-d5 serves crucial roles in various scientific applications:
Asymmetric hydrogenation represents a cornerstone methodology for the stereoselective synthesis of deuterated phenylephrine analogues. This approach utilizes chiral transition metal catalysts to deliver deuterium (D₂) across prochiral enamine or ketone substrates with high enantiomeric excess. Key studies demonstrate the efficacy of ruthenium-(S)-BINAP complexes in the hydrogenation of N-benzyl-3-hydroxydeuterioacetophenone imine precursors under D₂ gas pressure (30–50 bar). The reaction proceeds via an outer-sphere mechanism where the chiral pocket of the catalyst controls deuteride transfer to the si-face of the substrate, achieving >98% ee for the (R)-configured product [2] [10]. Catalyst activation with alkali metal alkoxides (e.g., KOtBu) enhances reaction rates by generating potassium amidato intermediates that lower the activation barrier for D–D bond cleavage by ~10 kcal/mol [10]. Typical conditions employ propan-2-ol as a solvent at 50–70°C, yielding L-Phenylephrine-d5 precursors with isotopic incorporation exceeding 95% [1] [2].
Table 1: Catalytic Systems for Asymmetric Deuteration
Catalyst | Substrate | D₂ Pressure (bar) | ee (%) | Isotopic Purity (%) |
---|---|---|---|---|
Ru-(S)-BINAP/(S,S)-DPEN | N-Benzyl-3-hydroxyacetophenone imine | 30 | 99.2 | 97.5 |
Rh-(R)-Me-DuPhos | 1-(3-hydroxyphenyl)-2-(methylamino)ethanone | 50 | 98.7 | 96.8 |
Ir-(S)-Xyl-P-Phos | Protected m-hydroxydeuterioacetophenone | 40 | 98.5 | 95.3 |
Biocatalytic routes leverage the inherent stereoselectivity of dehydrogenases for reductive deuteration. Recombinant Escherichia coli expressing alcohol dehydrogenase (ADH) from Aromatoleum aromaticum EbN1 or short-chain dehydrogenase/reductase (SDR) from Serratia marcescens BCRC 10948 catalyzes the enantioselective reduction of 1-(3-hydroxyphenyl)-2-(methylamino)ethanone to L-Phenylephrine-d5. The ADH-mediated reaction utilizes deuterated nicotinamide cofactors (NADPD) generated in situ via coupled substrate regeneration systems. For example, 2-propanol-d₈ serves as a deuterium donor and cosubstrate, enabling the recycling of NADPD and driving the equilibrium toward the deuterated alcohol product. This system achieves 99% ee at pH 7.0 and 30°C, with isotopic labeling primarily at the β-carbon [3] [5]. Engineered SDR mutants (e.g., EbSDR8) further enhance activity toward bulky aryl ketones, achieving turnover frequencies (TOF) of 500 h⁻¹ and >99% deuterium incorporation [5] [6].
Post-synthetic deuterium exchange offers a route to site-specific labeling. Pd/C (10% w/w) or Pd/Al₂O₃ catalysts facilitate H/D exchange at benzylic and aromatic positions of L-Phenylephrine precursors in deuterated solvents (e.g., D₂O, CD₃OD). The mechanism involves adsorption of the substrate onto palladium surfaces, where C–H bond cleavage forms aryl-palladium intermediates. Subsequent deuteration via D₂ dissociation on the metal surface yields deuterated products. Critical to success is the protection of the catechol moiety using acetyl or benzyl groups to prevent catalyst poisoning. Under optimized conditions (80°C, 24h, 0.5 mol% Pd/C), this method achieves >90% deuterium incorporation at the C2, C5, and C6 positions of the phenylephrine ring [3] [6] [9].
Solvent polarity, protic character, and deuterium content critically influence reaction kinetics and isotopic purity:
Table 2: Solvent Impact on Deuteration Metrics
Solvent | Dielectric Constant (ε) | Deuteration Rate (mmol/g·h) | Isotopic Purity (%) | ee (%) |
---|---|---|---|---|
CD₃OD | 32.7 | 8.5 | 97 | 99 |
CD₃CD₂OD | 24.6 | 7.1 | 95 | 98 |
D₂O | 80.1 | 3.2 | 92 | 95 |
CD₂Cl₂ | 8.9 | 1.8 | 98 | 97 |
C₆D₆ | 2.3 | 0.9 | 99 | 90 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7